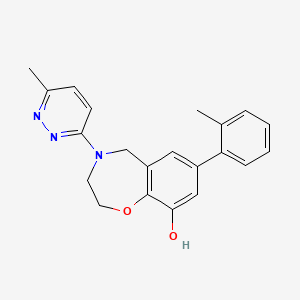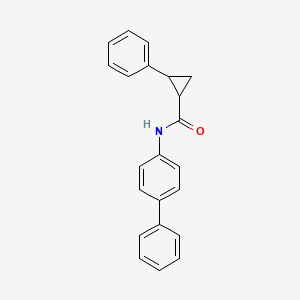
N-benzyl-2-chloro-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-chloro-4-fluorobenzamide is an organic compound with the molecular formula C14H11ClFNO It is a benzamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom, and chloro and fluoro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-benzyl-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Oxidation: Oxidative reactions can modify the benzyl group or the benzamide moiety, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chloro or fluoro substituents.
Reduction: Benzylamines or benzyl alcohols, depending on the extent of reduction.
Oxidation: Carboxylic acids or other oxidized derivatives of the benzamide.
科学的研究の応用
N-benzyl-2-chloro-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving protein-ligand interactions, helping to elucidate the mechanisms of action of various biological processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of N-benzyl-2-chloro-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its molecular targets. The benzyl group can also play a role in improving the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
類似化合物との比較
Similar Compounds
- N-(4-chlorobenzyl)-2-fluorobenzamide
- N-(2-chlorophenyl)-2-fluorobenzamide
- N-(4-butylphenyl)-2-fluorobenzamide
Uniqueness
N-benzyl-2-chloro-4-fluorobenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzene ring can enhance its reactivity and binding affinity in various applications. Additionally, the benzyl group attached to the nitrogen atom can influence the compound’s overall stability and solubility, making it a valuable scaffold in the design of new chemical entities.
特性
IUPAC Name |
N-benzyl-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDLZAMKXLRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2,1,3-benzothiadiazol-4-ylmethyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404382.png)
![1-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)piperidin-4-ol](/img/structure/B5404383.png)
![4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5404390.png)
![3-amino-N-({1-[(2E)-2-ethyl-2-buten-1-yl]-3-pyrrolidinyl}methyl)benzamide hydrochloride](/img/structure/B5404401.png)
![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)

![2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5404430.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)
![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)
![2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)

